

# N-Nitroso Lisinopril: A Comprehensive Technical Guide to its Chemical Properties and Stability

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties and stability of **N-Nitroso Lisinopril**, a nitrosamine impurity of the angiotensin-converting enzyme (ACE) inhibitor, Lisinopril. Given the regulatory scrutiny of nitrosamine impurities in pharmaceutical products due to their potential health risks, a thorough understanding of this compound is critical for drug development and quality control.

# **Chemical Properties of N-Nitroso Lisinopril**

**N-Nitroso Lisinopril** (CAS No: 519175-80-5) is a derivative of Lisinopril formed by the nitrosation of the secondary amine present in the lisinopril molecule.[1] Its key chemical and physical properties are summarized in the table below.



| Property          | Value   | Source(s) |
|-------------------|---|-----------|
| Chemical Name     | N2-((S)-1-carboxy-3-<br>phenylpropyl)-N2-nitroso-L-<br>lysyl-L-proline  | [1]       |
| Synonyms          | Lisinopril Nitroso; N-Nitrosolisinopril; N2-[(1S)-1-Carboxy-3-phenylpropyl]-N2-nitroso-Llysyl-L-proline                   | [2]       |
| Molecular Formula | C21H30N4O6  | [3][4]    |
| Molecular Weight  | 434.49 g/mol  | [1][2]    |
| Appearance        | White to light yellow to light orange solid   | [2]       |
| Solubility        | Soluble in DMSO (Slightly),<br>Methanol (Slightly)  | [2]       |
| Boiling Point     | 740.7±60.0 °C at 760 mmHg   | [2]       |
| Density           | 1.35±0.1 g/cm³  | [2]       |
| рКа               | Not explicitly found in searches, but the presence of two carboxylic acid groups suggests it will have acidic properties. |           |
| InChI Key         | WLZGMQJZWKPZQR-<br>BZSNNMDCSA-N   | [2]       |

# Formation and Stability of N-Nitroso Lisinopril

**N-Nitroso Lisinopril** is a nitrosamine impurity that can form during the synthesis, storage, or handling of Lisinopril.[1] The formation typically occurs when Lisinopril, which contains a secondary amine, reacts with nitrosating agents.[5]

Factors influencing formation include:



- Presence of Nitrosating Agents: These can include nitrites (e.g., sodium nitrite), which can be present as contaminants in raw materials or excipients.[6]
- pH: Acidic conditions can facilitate the formation of nitrosamines.[1]
- Temperature and Moisture: Elevated temperatures and the presence of moisture can also promote the reaction.[1]

Management of **N-Nitroso Lisinopril** formation involves controlling storage conditions, managing pH levels, and routine testing of the drug substance and product.[1]

While specific degradation pathways for **N-Nitroso Lisinopril** are not extensively detailed in the provided search results, forced degradation studies on Lisinopril itself indicate that it is susceptible to degradation under various stress conditions such as acidic and basic hydrolysis, oxidation, and exposure to UV light.[7][8] It is plausible that **N-Nitroso Lisinopril** would exhibit its own unique stability profile under similar conditions.

# **Experimental Protocols for Detection and Analysis**

The detection and quantification of nitrosamine impurities like **N-Nitroso Lisinopril** at trace levels require highly sensitive analytical methods. Advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) with various detectors are commonly employed.[1][9]

# Representative LC-MS/MS Method for Nitrosamine Analysis

This protocol is a generalized representation based on methods developed for the analysis of nitrosamine impurities in pharmaceuticals.[10][11]

Objective: To detect and quantify **N-Nitroso Lisinopril** in a drug substance or product.

#### Instrumentation:

 High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.



 Tandem Mass Spectrometer (MS/MS) with a suitable ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

#### Reagents and Materials:

- Reference standard of N-Nitroso Lisinopril.
- Isotopically labeled internal standard (e.g., N-Nitroso Lisinopril-d5) for quantification.
- HPLC grade solvents (e.g., acetonitrile, methanol, water).
- Formic acid or ammonium formate for mobile phase modification.
- Sample vials and filters.

#### Chromatographic Conditions (Example):

- Column: A suitable C18 reversed-phase column.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution: A gradient program to separate the analyte from the drug substance and other impurities.
- Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).
- Column Temperature: e.g., 40 °C.
- Injection Volume: e.g., 10 μL.

#### Mass Spectrometric Conditions (Example):

- Ionization Mode: Positive ESI.
- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for N-Nitroso Lisinopril and its internal standard.



Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows)
 and collision energy should be optimized for maximum sensitivity.

#### Sample Preparation:

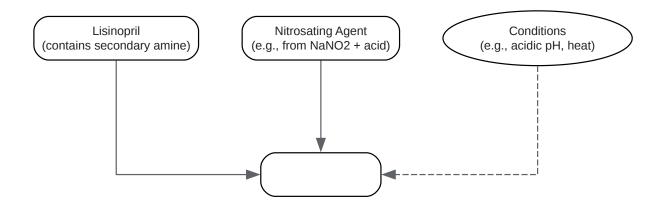
- Accurately weigh the drug substance or product and dissolve it in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).
- Spike with the internal standard.
- Vortex or sonicate to ensure complete dissolution.
- Centrifuge and filter the sample solution before injection.

#### Data Analysis:

 Quantify N-Nitroso Lisinopril by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the reference standard.

# Visualizations: Formation and Potential Genotoxicity Formation of N-Nitroso Lisinopril

The following diagram illustrates the chemical reaction leading to the formation of **N-Nitroso Lisinopril** from its parent drug, Lisinopril, in the presence of a nitrosating agent.





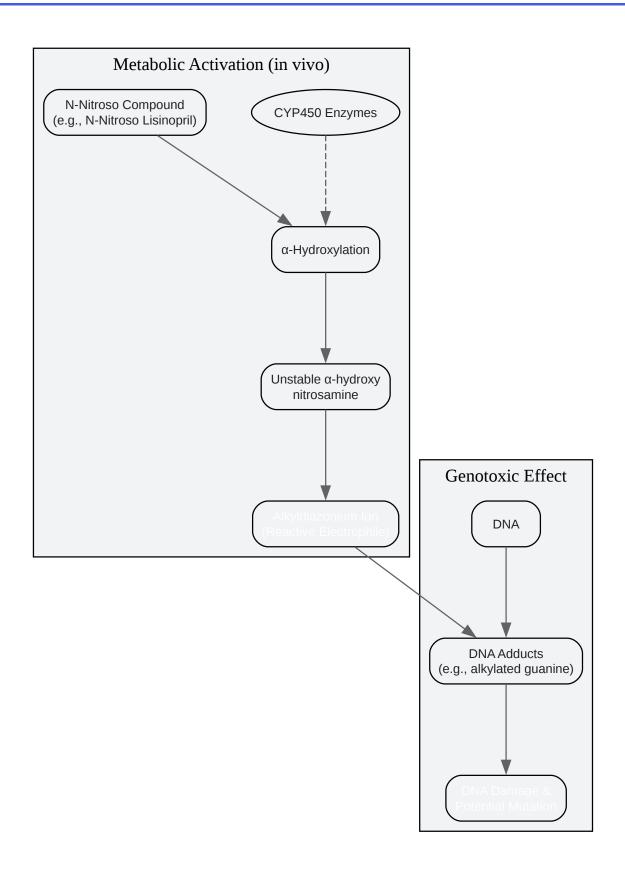
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Caption: Formation pathway of N-Nitroso Lisinopril.

# **Postulated Mechanism of Nitrosamine Genotoxicity**

Nitrosamines are generally not directly genotoxic but require metabolic activation to exert their mutagenic effects.[3] The following workflow outlines the generally accepted mechanism.





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Caption: Postulated mechanism of nitrosamine-induced genotoxicity.



It is important to note that the actual carcinogenic potency of **N-Nitroso Lisinopril** may be influenced by its specific chemical structure. The presence of two carboxylic acid groups in **N-Nitroso Lisinopril** increases its polarity, which may disfavor the cytochrome P450-mediated oxidation that is a key step in the metabolic activation of many nitrosamines.[12] This could potentially lead to a reduction in its carcinogenic potency compared to other smaller, less polar nitrosamines.[12]

## Conclusion

**N-Nitroso Lisinopril** is a critical impurity to monitor in Lisinopril drug substances and products. A comprehensive understanding of its chemical properties, formation pathways, and stability is essential for developing effective control strategies. The use of validated, highly sensitive analytical methods is paramount for ensuring that levels of this impurity are maintained below the acceptable intake limits set by regulatory agencies, thereby safeguarding patient health. Further research into the specific degradation pathways and a definitive assessment of the genotoxic potential of **N-Nitroso Lisinopril** are warranted.

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